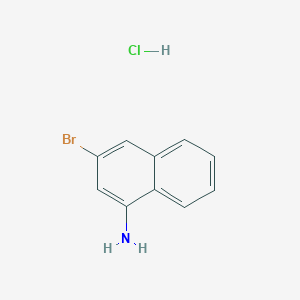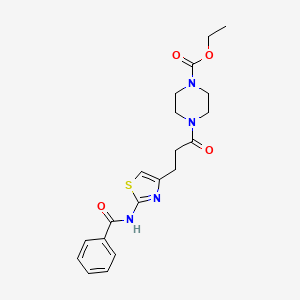
3-Bromonaphthalen-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromonaphthalen-1-amine hydrochloride is a chemical compound that has been the subject of various scientific studies due to its interesting chemical properties and potential applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of related bromonaphthalen derivatives often involves palladium-catalyzed aryl amination under microwave conditions, providing a rapid and efficient method to prepare 1-aminonaphthalenes from aryl bromides in good yields (Wang et al., 2003). This process shows consistent improvements in yields over traditional methods, especially with quinoline substrates.
Molecular Structure Analysis
The molecular structure of organotellurium and organomercury compounds based on bromonaphthalen derivatives has been elucidated using techniques such as FT-IR, 1H, and 13C NMR spectroscopy. The molecular structures were further supported by DFT calculations, indicating the presence of the azomethine moiety and asymmetrical diaryaltellurium(IV) dibromide structures (Al-Asadi, 2020).
Chemical Reactions and Properties
Reactions of N-Arylphthalisoimidium perchlorates with amines under Friedel-Crafts conditions have been explored for the synthesis of various organic compounds. These reactions yield diverse products, demonstrating the reactivity and versatility of naphthalen derivatives in organic synthesis (Ismail et al., 1990).
Wissenschaftliche Forschungsanwendungen
Phosphorescence and Sensing Applications
3-Bromonaphthalen-1-amine hydrochloride derivatives demonstrate significant applications in phosphorescence and sensing. For instance, certain bromonaphthalene derivatives with tertiary amine groups exhibit pH-controlled phosphorescence in aqueous solutions. This characteristic is enhanced by the presence of β- and γ-cyclodextrins, indicating potential applications in proton monitoring and sensing technologies (Bissell & Silva, 1991).
Biocompatible Chromophores
3-Bromonaphthalen-1-amine hydrochloride derivatives have been modified to create biocompatible chromophores like DANPY (Dialkylaminonaphthylpyridinium), used for staining various cellular targets. This demonstrates the utility of these compounds in biological imaging and biophotonics applications (Kingsbury et al., 2019).
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, particularly for organic electronics, 3-Bromonaphthalen-1-amine hydrochloride derivatives are used in the synthesis of triarylamines. These compounds serve as crucial structural motifs in hole-transport materials for organic light-emitting diode (OLED) applications, demonstrating the compound's role in advancing electronic device technology (Riedmüller et al., 2014).
CO2 Capture
In environmental applications, a derivative of 3-Bromonaphthalen-1-amine hydrochloride, specifically 1-butyl imidazole with 3-bromopropylamine hydrobromide, has been used to create a room temperature ionic liquid. This liquid demonstrates reversible CO2 capture, making it comparable in efficiency to commercial amine sequestering agents while being nonvolatile and water-independent (Bates et al., 2002).
Analytical Chemistry
3-Bromonaphthalen-1-amine hydrochloride finds application in analytical chemistry as well. For example, its derivative, 1-bromonaphthalene, is used in phosphorescence studies in aqueous beta-cyclodextrin solution, offering potential in analytical methodologies (Du et al., 1997).
Eigenschaften
IUPAC Name |
3-bromonaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c11-8-5-7-3-1-2-4-9(7)10(12)6-8;/h1-6H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIDPJBBLVJTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromonaphthalen-1-amine hydrochloride | |
CAS RN |
858019-07-5 |
Source


|
| Record name | 3-bromonaphthalen-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(furan-2-ylmethyl)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2490631.png)


![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)
![Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2490636.png)
![Spiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B2490639.png)
![N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2490640.png)
![3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2490642.png)
![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2490644.png)
![1-(4-Chlorophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2490645.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2490648.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)

